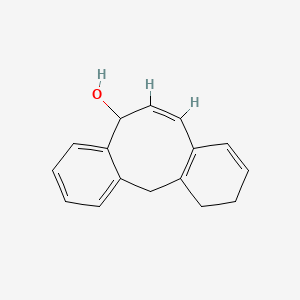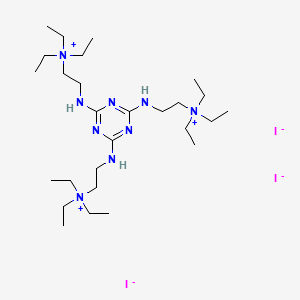
s-Triazine, 2,4,6-tris(2'-(triethylammonio)ethylamino)-, triiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide: is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes three triethylammonioethylamino groups and three iodide ions. It is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide typically involves the reaction of cyanuric chloride with triethylamine and ethylenediamine. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with triethylamine to form an intermediate.
Step 2: The intermediate is then reacted with ethylenediamine to form the desired triazine derivative.
Step 3: The final product is purified and crystallized to obtain s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products:
Oxidation Products: Various oxidized triazine derivatives.
Reduction Products: Reduced triazine derivatives with altered functional groups.
Substitution Products: Triazine compounds with different anions or functional groups replacing the iodide ions.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis and catalysis.
- Employed in the preparation of coordination complexes.
Biology:
- Investigated for its potential use in biochemical assays and as a molecular probe.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
作用机制
The mechanism of action of s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2,4,6-Tris(2-pyridyl)-s-triazine: Used in spectrophotometric analysis and coordination chemistry.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Employed in organic synthesis and as a reagent.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Utilized in materials science and as a precursor for advanced materials.
Uniqueness: s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide is unique due to its triethylammonioethylamino groups and iodide ions, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications where other triazine derivatives may not be as effective.
属性
CAS 编号 |
64059-54-7 |
|---|---|
分子式 |
C27H60I3N9 |
分子量 |
891.5 g/mol |
IUPAC 名称 |
2-[[4,6-bis[2-(triethylazaniumyl)ethylamino]-1,3,5-triazin-2-yl]amino]ethyl-triethylazanium;triiodide |
InChI |
InChI=1S/C27H60N9.3HI/c1-10-34(11-2,12-3)22-19-28-25-31-26(29-20-23-35(13-4,14-5)15-6)33-27(32-25)30-21-24-36(16-7,17-8)18-9;;;/h10-24H2,1-9H3,(H3,28,29,30,31,32,33);3*1H/q+3;;;/p-3 |
InChI 键 |
WVDLNURIVZKOKA-UHFFFAOYSA-K |
规范 SMILES |
CC[N+](CC)(CC)CCNC1=NC(=NC(=N1)NCC[N+](CC)(CC)CC)NCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


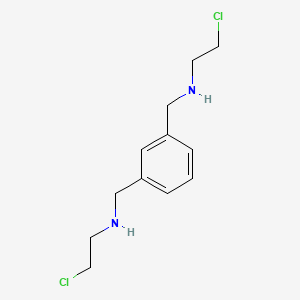
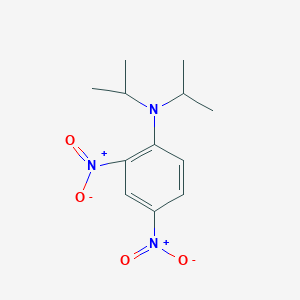
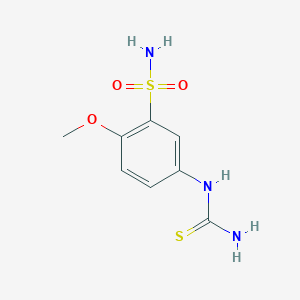
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)

![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
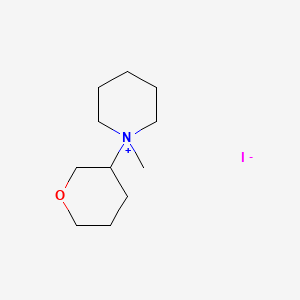
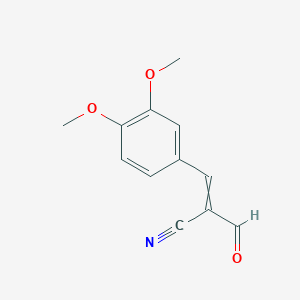
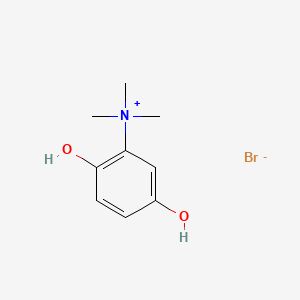
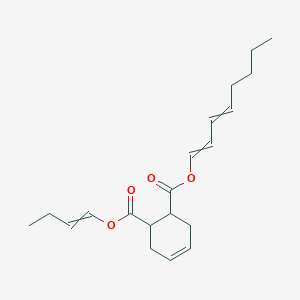
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
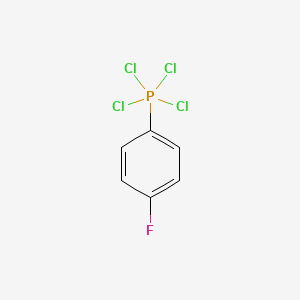
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
